N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
Description
N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an N-hydroxy carboximidoyl chloride group (-C(=NOH)Cl) at the 1-position. This structure confers unique reactivity, particularly in metal-catalyzed C–H bond functionalization reactions, where the N,O-bidentate directing group can coordinate to transition metals to facilitate regioselective transformations .
Properties
IUPAC Name |
N-hydroxy-3-methoxybenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRYCNUFWKXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393093 | |
| Record name | N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-16-7 | |
| Record name | N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-3-methoxybenzaldoxime typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield alpha-Chloro-3-methoxybenzaldoxime.
Industrial Production Methods
Industrial production methods for alpha-Chloro-3-methoxybenzaldoxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Chloro-3-methoxybenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of alpha-Chloro-3-methoxybenzaldoxime can yield amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Chloro-3-methoxybenzaldoxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-Chloro-3-methoxybenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups on the benzene ring play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The compound’s key functional groups (methoxy and N-hydroxy carboximidoyl chloride) distinguish it from related aromatic systems. Below is a comparative analysis with analogs from the evidence:
Key Observations:
- Directing Groups : The target compound shares the N,O-bidentate motif with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , enabling metal coordination. However, its carboximidoyl chloride group may enhance electrophilicity, favoring nucleophilic substitution or cross-coupling reactions.
Biological Activity
N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzene-1-carboximidoyl chloride with hydroxylamine. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product.
Antiproliferative Activity
Research has demonstrated that derivatives of N-hydroxybenzene compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain methoxy-substituted derivatives possess IC50 values ranging from 1.2 to 5.3 μM against cancer cells such as MCF-7 and HCT 116 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Benzimidazole Derivative | HCT 116 | 2.2 |
| Benzimidazole Derivative | MCF-7 | 1.2 |
Antioxidant Activity
The antioxidant potential of N-Hydroxy-3-methoxybenzene derivatives has also been investigated. Compounds bearing hydroxyl and methoxy groups have shown significant antioxidative activity in various assays, outperforming standard antioxidants like BHT in some tests .
Table 2: Antioxidant Activity Comparison
| Compound | Assay Type | Activity Level |
|---|---|---|
| This compound | ABTS Assay | High |
| Standard (BHT) | ABTS Assay | Moderate |
Antimicrobial Activity
The antimicrobial properties of N-Hydroxy-3-methoxybenzene derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with multiple hydroxyl groups demonstrated selective antibacterial activity with minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis and moderate activity against Staphylococcus aureus .
Case Studies
Several case studies highlight the biological efficacy of N-Hydroxy-3-methoxybenzene derivatives:
- Case Study on Cancer Cell Lines : A study assessed the effects of various methoxy-substituted benzimidazole derivatives on cancer cell proliferation, revealing that specific substitutions enhanced antiproliferative activity significantly.
- Antioxidant Mechanism Investigation : Research into the mechanisms behind the antioxidant activity showed that certain derivatives effectively reduced reactive oxygen species (ROS) levels in vitro, indicating a potential therapeutic application in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
